N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylbutanamide
Description
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylbutanamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a phenylbutanamide moiety
Properties
IUPAC Name |
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-4-16(15-9-6-5-7-10-15)19(25)21-17-11-8-12-24(20(17)26)18-13-14(2)22-23(18)3/h5-7,9-10,13,16-17H,4,8,11-12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNZDJZVQAYUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCCN(C2=O)C3=CC(=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylbutanamide typically involves multi-step organic reactions. One common route starts with the preparation of the 2,5-dimethylpyrazole ring, which is then coupled with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Investigated for its properties as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]prop-2-enamide
- N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]quinoline-6-sulfonamide
- N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]methanesulfonamide
Uniqueness
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
